molecular formula C13H8N2O2 B6386587 3-(4-Cyanophenyl)picolinic acid, 95% CAS No. 1258621-57-6

3-(4-Cyanophenyl)picolinic acid, 95%

Cat. No. B6386587
CAS RN: 1258621-57-6
M. Wt: 224.21 g/mol
InChI Key: LSEYVGNFVPAIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Cyanophenyl)picolinic acid, 95% (abbreviated as 4-CNPA) is an intermediate in the synthesis of various compounds, including pharmaceuticals, and is used in a variety of scientific research applications. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments and potential future directions of 4-CNPA.

Scientific Research Applications

3-(4-Cyanophenyl)picolinic acid, 95% has several scientific research applications, most notably in the study of the structure and function of proteins, as well as in the synthesis of pharmaceuticals. It is also used as a building block for the synthesis of other compounds, such as picolinyl esters, which are used in drug delivery systems.

Mechanism of Action

3-(4-Cyanophenyl)picolinic acid, 95% acts as a chelating agent, meaning that it binds to metal ions and forms coordination complexes. This allows it to bind to proteins and other molecules, which can then be studied in greater detail.
Biochemical and Physiological Effects
3-(4-Cyanophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been used to study the structure and function of proteins, as well as to synthesize a variety of pharmaceuticals. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-Cyanophenyl)picolinic acid, 95% in lab experiments is its high yield and ease of synthesis. Additionally, its chelating properties make it ideal for studying the structure and function of proteins. However, as with any chemical, there are certain limitations to its use. For example, it can be toxic in large doses, and its chelating properties can interfere with certain experiments.

Future Directions

There are several potential future directions for the use of 3-(4-Cyanophenyl)picolinic acid, 95% in scientific research. It could be used to further study the structure and function of proteins, as well as to synthesize more complex compounds. Additionally, it could be used to develop new drugs or drug delivery systems. Finally, its anti-inflammatory and antioxidant properties could be explored further, in order to develop new treatments for various diseases.

Synthesis Methods

3-(4-Cyanophenyl)picolinic acid, 95% can be synthesized through several methods, the most common of which is the reaction between 4-cyanophenol and picolinic acid. This reaction is typically carried out in the presence of a catalyst, such as potassium carbonate, at temperatures of around 80-100°C. The reaction is relatively quick, with a yield of around 95%.

properties

IUPAC Name

3-(4-cyanophenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-8-9-3-5-10(6-4-9)11-2-1-7-15-12(11)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEYVGNFVPAIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cyanophenyl)picolinic acid

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